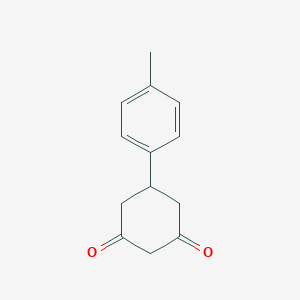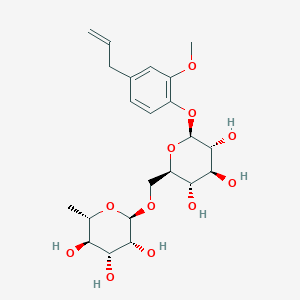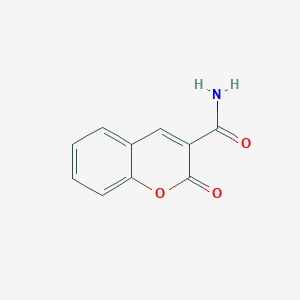
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, also known as dinoseb, is a synthetic chemical compound that has been widely used as a herbicide and pesticide. It is a yellow crystalline solid that is highly toxic and can cause serious health problems. Despite its toxic nature, dinoseb has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Dinoseb exerts its toxic effects by disrupting mitochondrial function and inducing oxidative stress in cells. It has been shown to cause DNA damage and inhibit cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
Dinoseb has been shown to cause a range of biochemical and physiological effects, including oxidative stress, DNA damage, mitochondrial dysfunction, and inhibition of cell proliferation. It has also been shown to be toxic to the liver, kidneys, and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
Dinoseb has several advantages as a tool for scientific research, including its ability to induce oxidative stress and DNA damage in cells, making it a useful model for studying the effects of environmental toxins on human health. However, its highly toxic nature and potential health hazards make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for research on N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, including further studies on its mechanism of action, its effects on human health, and its potential applications in the development of new drugs and therapies. Additionally, there is a need for more research on the environmental impact of N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine and its potential role in the development of cancer and other diseases.
Synthesemethoden
Dinoseb can be synthesized through a series of chemical reactions involving the nitration of 2,4-dinitrophenol and subsequent condensation with 1,6-diaminohexane. The resulting compound is purified through recrystallization and can be further analyzed using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Dinoseb has been used in various scientific research applications, including as a tool to study the mechanism of action of other toxic compounds. It has been shown to induce oxidative stress and DNA damage in cells, making it a useful model to study the effects of environmental toxins on human health.
Eigenschaften
CAS-Nummer |
54897-75-5 |
|---|---|
Produktname |
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
Molekularformel |
C18H20N6O8 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H20N6O8/c25-21(26)13-5-7-15(17(11-13)23(29)30)19-9-3-1-2-4-10-20-16-8-6-14(22(27)28)12-18(16)24(31)32/h5-8,11-12,19-20H,1-4,9-10H2 |
InChI-Schlüssel |
YNFDBECNMFCIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)







![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)